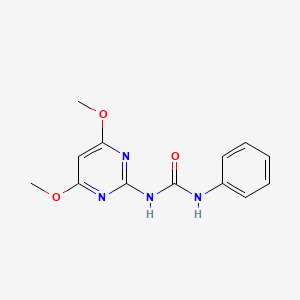![molecular formula C11H11NO2 B14259439 2-[(Benzyloxy)methyl]-1,3-oxazole CAS No. 344435-42-3](/img/structure/B14259439.png)
2-[(Benzyloxy)methyl]-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzyloxy)methyl]-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a benzyloxy methyl group. Oxazole derivatives are known for their diverse biological activities and have garnered significant interest in medicinal chemistry . The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzyloxy)methyl]-1,3-oxazole typically involves the formation of the oxazole ring followed by the introduction of the benzyloxy methyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminophenol with an aldehyde can form the oxazole ring, which is then alkylated with benzyl chloride to introduce the benzyloxy group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-[(Benzyloxy)methyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form dihydro-oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Benzyloxy aldehydes or carboxylic acids.
Reduction: Dihydro-oxazole derivatives.
Substitution: Halogenated or nitro-substituted oxazole derivatives.
Scientific Research Applications
2-[(Benzyloxy)methyl]-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, oxazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
2-[(Benzyloxy)methyl]-1,3-thiazole: Similar structure but contains a sulfur atom instead of oxygen.
2-[(Benzyloxy)methyl]-1,3-oxazoline: Similar structure but with a saturated ring.
2-[(Benzyloxy)methyl]-1,3-isoxazole: Similar structure but with a different arrangement of atoms in the ring.
Uniqueness: 2-[(Benzyloxy)methyl]-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyloxy group and the oxazole ring allows for versatile chemical modifications and potential therapeutic applications .
Properties
CAS No. |
344435-42-3 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)-1,3-oxazole |
InChI |
InChI=1S/C11H11NO2/c1-2-4-10(5-3-1)8-13-9-11-12-6-7-14-11/h1-7H,8-9H2 |
InChI Key |
LWDRJUJFIGPAGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=NC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
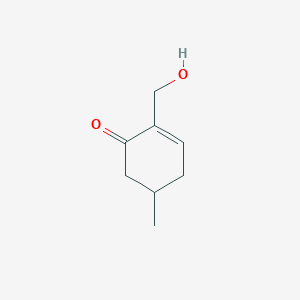
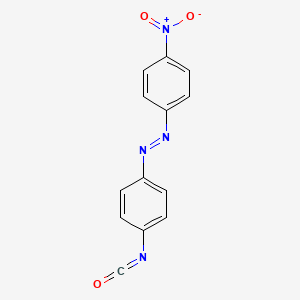

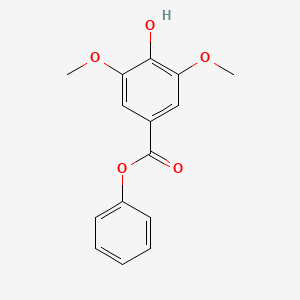
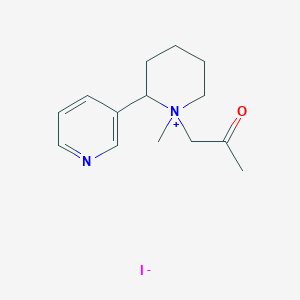
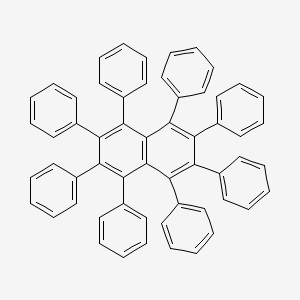
![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)

![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)

